8-Nonenoic acid, 5-oxo- 8-Nonenoic acid, 5-oxo-
Brand Name: Vulcanchem
CAS No.: 32764-92-4
VCID: VC13776205
InChI: InChI=1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12)
SMILES: C=CCCC(=O)CCCC(=O)O
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

8-Nonenoic acid, 5-oxo-

CAS No.: 32764-92-4

Cat. No.: VC13776205

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

8-Nonenoic acid, 5-oxo- - 32764-92-4

Specification

CAS No. 32764-92-4
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name 5-oxonon-8-enoic acid
Standard InChI InChI=1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12)
Standard InChI Key BZIQZRTWKJCXGM-UHFFFAOYSA-N
SMILES C=CCCC(=O)CCCC(=O)O
Canonical SMILES C=CCCC(=O)CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

5-Oxo-8-nonenoic acid is systematically named as 8-nonenoic acid, 5-oxo- under IUPAC nomenclature . Its linear structure formula is CH2=CH(CH2)3CO(CH2)2COOH\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CO}(\text{CH}_2)_2\text{COOH}, with the ketone and carboxylic acid groups contributing to its polar nature. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H14O3\text{C}_9\text{H}_{14}\text{O}_3
Molecular Weight170.21 g/mol
Purity95%
Synonyms5-Oxonon-8-enoic acid, 8-Nonenoic acid, 5-oxo-

The compound’s spectral data, such as its monoisotropic mass (170.094294 Da) and ChemSpider ID (57513163), further aid in its identification .

Stereochemical Considerations

While 5-oxo-8-nonenoic acid itself lacks chiral centers, its derivatives, such as ethyl 5-oxo-8-nonenoate, serve as precursors for synthesizing enantiomerically pure amino acids. For example, (S)- and (R)-N-tert-butoxycarbonyl-2-amino-8-nonenoic acids are synthesized via Grignard reactions followed by stereoselective reductions . These derivatives are critical in pharmaceutical research, particularly for designing peptide-based therapeutics .

Synthetic Pathways and Methodologies

Grignard Reaction-Based Synthesis

A patented method for synthesizing optically active 2-amino-8-nonenoic acid derivatives begins with the formation of a Grignard reagent (e.g., butylmagnesium bromide) reacting with N-protected pyroglutamic acid ethyl ester . The reaction proceeds as follows:

  • Grignard Reagent Preparation: Magnesium chips react with 1-butyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen .

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl group of the pyroglutamate ester, forming a tertiary alcohol intermediate .

  • Oxidation and Reduction: The intermediate is oxidized to a ketone (5-oxo-8-nonenoic acid ethyl ester) and subsequently reduced using sodium borohydride to yield the final amino acid derivative .

This method achieves a 56% yield for the ethyl ester intermediate, demonstrating its practicality for large-scale production .

Hazard StatementPrecautionary MeasureCode
H315-H319Causes skin/eye irritationP264
H335May cause respiratory irritationP261
H227Combustible liquidP210

Applications in Pharmaceutical Chemistry

Intermediate for Amino Acid Synthesis

5-Oxo-8-nonenoic acid derivatives are pivotal in synthesizing non-proteinogenic amino acids. For instance, (S)-N-tert-butoxycarbonyl-2-amino-8-nonenoic acid is a precursor for peptides with enhanced metabolic stability . The ethyl ester variant undergoes hydrazide formation and reduction to introduce amino groups stereoselectively .

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